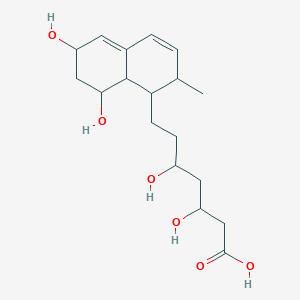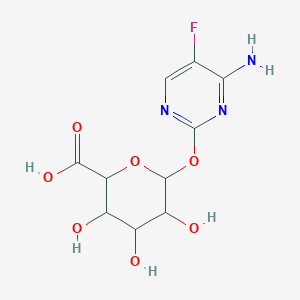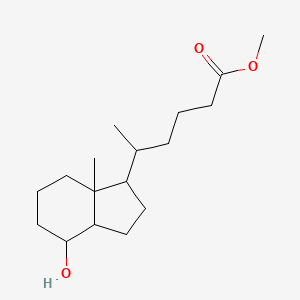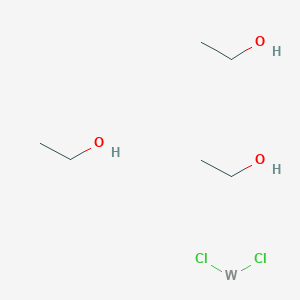![molecular formula C45H65ClN2O10 B12290159 (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)
(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-metoxietoxi)etoxi]etoxi]etoxi]-1,3,3-trimetilindol-1-io-2-il]prop-2-enilideno]-1,3,3-trimetil-5-[2-[2-[2-(2-prop-2-inoxoietoxi)etoxi]etoxi]etoxi]indol;cloruro es una molécula orgánica compleja. Este compuesto presenta múltiples grupos etoxí y metoxi, junto con estructuras de indolio e indol, lo que lo convierte en una molécula altamente funcionalizada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto probablemente implica múltiples pasos, incluida la formación de las estructuras de indol e indolio, seguida de la unión de los diversos grupos etoxí y metoxi. Las rutas sintéticas típicas pueden incluir:
Formación de estructuras de indol: Esto podría implicar la síntesis de indol de Fischer u otros métodos para construir el núcleo de indol.
Funcionalización: Introducción de los grupos etoxí y metoxi a través de reacciones de sustitución nucleofílica.
Ensamblaje final: Reacciones de acoplamiento para unir los diversos componentes funcionalizados.
Métodos de Producción Industrial
La producción industrial de moléculas tan complejas a menudo implica optimizar la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir:
Catálisis: Uso de catalizadores para mejorar la eficiencia de la reacción.
Purificación: Empleo de técnicas como la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones podrían alterar el estado de oxidación de las estructuras de indol o indolio.
Reacciones de sustitución: Reacciones de sustitución nucleofílica o electrofílica podrían modificar los grupos etoxí o metoxi.
Reacciones de acoplamiento: Estas podrían utilizarse para unir el compuesto con otras moléculas.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como permanganato de potasio u óxido de cromo.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.
Solventes: Los solventes comunes podrían incluir diclorometano, etanol o agua.
Productos Principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados, pero podrían incluir diversos derivados funcionalizados del compuesto original.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para moléculas más complejas o como reactivo en diversas reacciones orgánicas.
Biología
En la investigación biológica, podría estudiarse por sus interacciones con moléculas biológicas o su potencial como sonda fluorescente debido a la estructura del indol.
Medicina
En medicina, tales compuestos podrían investigarse por sus posibles propiedades terapéuticas, como la actividad anticancerígena o antimicrobiana.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus grupos funcionales únicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo:
Actividad biológica: Podría interactuar con proteínas o enzimas específicas, alterando su función.
Reacciones químicas: Podría actuar como catalizador o intermedio en diversas reacciones orgánicas.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de indol: Compuestos como el triptófano o la serotonina, que también contienen estructuras de indol.
Compuestos polietilénicos: Moléculas con múltiples grupos éter, como el polietilenglicol.
Singularidad
La singularidad de este compuesto radica en su combinación de estructuras de indol e indolio con una extensa funcionalización de etoxí y metoxi, lo que podría conferir propiedades químicas y físicas únicas.
Propiedades
Fórmula molecular |
C45H65ClN2O10 |
|---|---|
Peso molecular |
829.5 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
Clave InChI |
QGHYDHVFAUHMTA-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)


![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)



![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

